

Introduction: The Structural Foundation of Ytterbium(III) Chloride's Utility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ytterbium(III) chloride*

Cat. No.: *B8812644*

[Get Quote](#)

Ytterbium(III) chloride (YbCl_3) is a compound of significant interest across various scientific domains, from its role as a Lewis acid catalyst in organic synthesis to its application in materials science as a dopant in laser crystals and phosphors.^{[1][2]} For researchers, scientists, and drug development professionals, a deep understanding of its solid-state structure is not merely academic; it is the foundational blueprint that dictates the material's physical and chemical properties, including its reactivity, magnetic behavior, and optical characteristics. The precise arrangement of atoms in the crystal lattice and the symmetry they obey—defined by the crystal system and space group—are critical parameters for computational modeling, materials design, and predicting intermolecular interactions.

This guide provides a comprehensive technical overview of the crystal structure of anhydrous **Ytterbium(III) chloride**. We will delve into the specific polymorph adopted by YbCl_3 , contextualize it within the broader trend of lanthanide halides, and present field-proven experimental protocols for its characterization, ensuring a self-validating and authoritative understanding for the scientific community. While YbCl_3 also exists in a hydrated form, $[\text{YbCl}_2(\text{H}_2\text{O})_6]\text{Cl}$, this guide will focus exclusively on the anhydrous state, which is paramount for most non-aqueous applications.^[3]

Structural Trends Across Lanthanide Trichlorides: The Influence of Lanthanide Contraction

The crystal structures of the anhydrous lanthanide trichlorides (LnCl_3) exhibit a distinct trend across the series, which is a direct consequence of the lanthanide contraction—the steady

decrease in the ionic radii of the Ln^{3+} ions with increasing atomic number.^[1] This contraction leads to a change in the preferred coordination number and, consequently, the crystal structure.

Two primary structural motifs are observed:

- UCl_3 -type Structure: Adopted by the early, larger lanthanides (La through Gd). This is a hexagonal structure (space group $\text{P}6_3/\text{m}$) where the large metal cation has a coordination number of 9.^{[4][5]}
- AlCl_3 -type Structure: Adopted by the later, smaller lanthanides (Dy through Lu), including Ytterbium. This is a monoclinic structure (space group $\text{C}2/\text{m}$) where the smaller metal cation is octahedrally coordinated, resulting in a coordination number of 6.^{[4][6]}

Ytterbium, as one of the last elements in the lanthanide series, has a small ionic radius, making the 6-coordinate octahedral environment energetically favorable. This firmly places YbCl_3 in the AlCl_3 structural type.

[Click to download full resolution via product page](#)

Caption: Structural trend of anhydrous lanthanide trichlorides.

The Definitive Structure of Anhydrous YbCl_3 : The AlCl_3 -type Polymorph

The consensus from extensive crystallographic studies confirms that anhydrous **Ytterbium(III) chloride** adopts the aluminum chloride (AlCl_3) structure type.[6][7] This structure is characterized by a layered arrangement of ions.

Crystal System and Space Group

- Crystal System: Monoclinic
- Space Group: $\text{C}2/\text{m}$ (No. 12)[1][6]

Structural Description The fundamental building block of the YbCl_3 structure is the YbCl_6 octahedron, where a central Yb^{3+} ion is coordinated to six Cl^- ions. These octahedra are not isolated but share edges with three neighboring octahedra. This edge-sharing linkage extends in two dimensions to form a layered, honeycomb-like lattice. The layers are stacked along the c -axis and are held together by weak van der Waals forces. This layered nature is responsible for some of the material's characteristic properties, including its behavior in intercalation chemistry.

Caption: Conceptual linkage of YbCl_6 octahedra in a layer.

Lattice Parameters The precise dimensions of the unit cell have been determined by multiple research groups. A summary of these findings is presented below, demonstrating the high level of agreement in the field.

Parameter	Value (Source 1)[8]	Value (Source 2)[9]	Value (Source 3) [10]
a	6.725(3) Å	6.723(2) Å	6.73 Å
b	11.591(5) Å	11.640(2) Å	11.65 Å
c	6.321(3) Å	6.379(2) Å	6.38 Å
α	90°	90°	90°
β	110.53(2)°	110.45°	110.4°
γ	90°	90°	90°

Experimental Framework for Structural Determination

The elucidation of a crystal structure is a multi-step process requiring rigorous experimental technique. The causality behind the choice of method is critical: single-crystal diffraction provides the ultimate answer for a perfect specimen, while powder diffraction validates that the bulk material conforms to this ideal structure.

Protocol 1: Definitive Structure Solution via Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: This is the gold-standard technique. By analyzing the diffraction pattern from a single, highly ordered crystal, one can directly map the electron density in three dimensions, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and the crystallographic space group.

Step-by-Step Methodology:

- **Synthesis and Crystal Growth:**
 - **Causality:** High-purity, anhydrous YbCl_3 is required. The ammonium chloride route is a common and effective laboratory-scale synthesis method that starts from the more stable ytterbium oxide (Yb_2O_3).[\[1\]](#)
 - **Procedure:**
 1. Mix Yb_2O_3 with a stoichiometric excess of ammonium chloride (NH_4Cl).
 2. Heat the mixture in a tube furnace under an inert gas flow (e.g., Argon). The reaction proceeds via an intermediate ammonium salt, $(\text{NH}_4)_2\text{YbCl}_5$.
 3. Increase the temperature to 350-400 °C under vacuum. This causes the ammonium salt to decompose, yielding anhydrous YbCl_3 , ammonia, and HCl gas.[\[4\]](#)
 4. Single crystals can be grown from the resulting powder via chemical vapor transport, by sealing the powder in an evacuated quartz ampoule and establishing a temperature gradient (e.g., 600 °C to 500 °C).

- Crystal Selection and Handling:

- Causality: YbCl_3 is highly hygroscopic; exposure to moist air will convert it to the hydrated form or an oxychloride, destroying the sample.^[4] All handling must be performed in an inert-atmosphere glovebox.

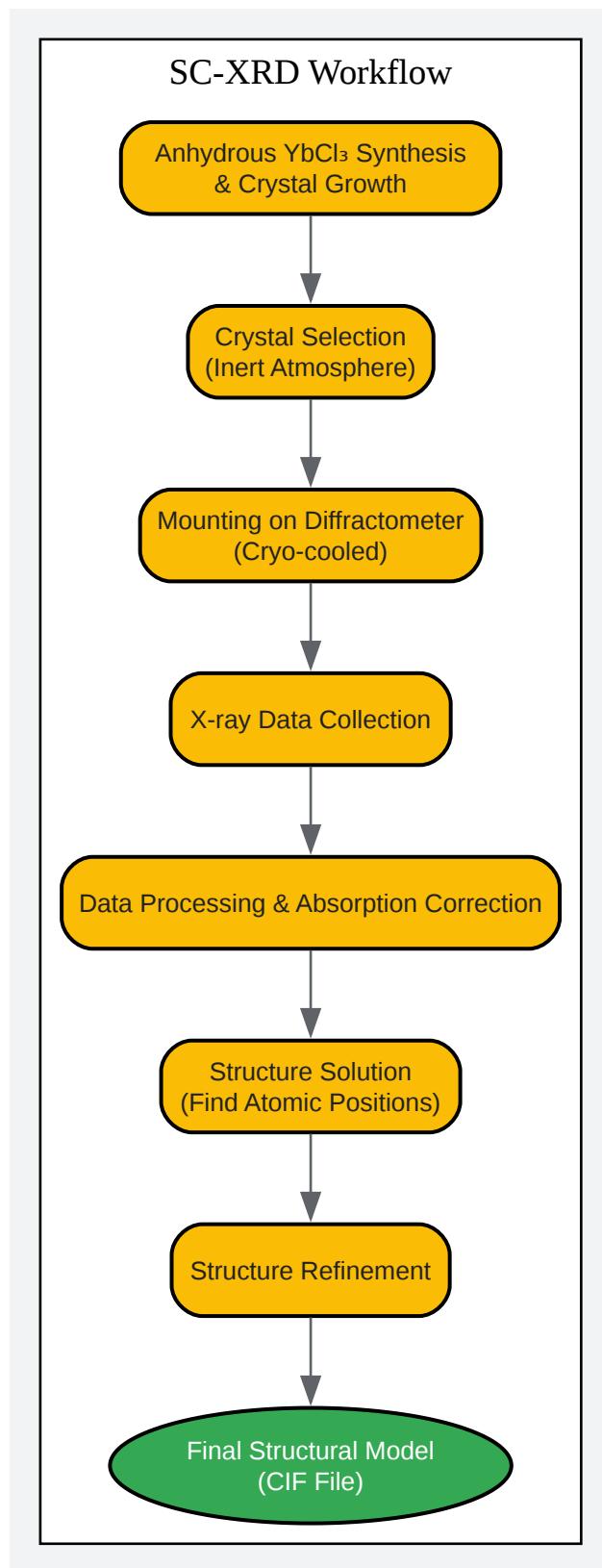
- Procedure:

1. Under a microscope inside a glovebox, identify a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects.
2. Mount the crystal on a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N) to affix it and protect it from the atmosphere during transfer.

- Diffraction Data Collection:

- Procedure:

1. Quickly transfer the mounted crystal to a modern single-crystal X-ray diffractometer equipped with a cryo-stream (e.g., liquid nitrogen at 100 K). The low temperature minimizes thermal vibrations, leading to higher-quality data.
2. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.


- Structure Solution and Refinement:

- Causality: Specialized software is used to process the diffraction data, solve the phase problem, and refine a model of the crystal structure until it accurately matches the experimental data.

- Procedure:

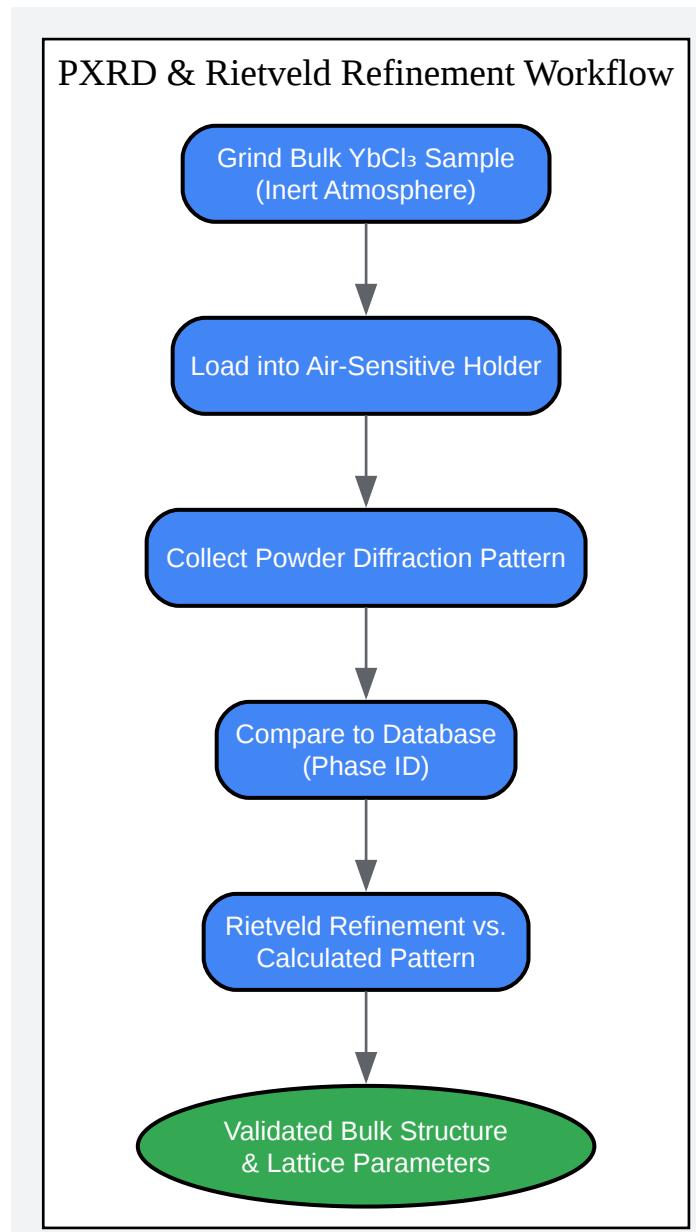
1. Integrate the raw diffraction intensities and perform corrections for absorption.
2. Determine the unit cell and space group (e.g., $\text{C}2/\text{m}$) from the systematic absences in the diffraction pattern.

3. Solve the structure using direct methods or Patterson methods to find the initial positions of the heavy Yb atoms.
4. Refine the structural model using full-matrix least-squares methods (e.g., using software like SHELX), locating the Cl atoms from the difference Fourier map and refining atomic positions and anisotropic displacement parameters.

[Click to download full resolution via product page](#)

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Protocol 2: Phase Identification and Verification using Powder X-ray Diffraction (PXRD)


Rationale: While SC-XRD analyzes one perfect crystal, PXRD analyzes a bulk powder containing millions of microcrystallites. This is essential to confirm that the bulk synthesized material is phase-pure and possesses the same crystal structure determined from the single crystal. It is the primary tool for routine quality control.

Step-by-Step Methodology:

- **Sample Preparation:**
 - **Causality:** As with SC-XRD, preventing hydration is critical. The sample must be finely ground to ensure random orientation of the crystallites, a key assumption for accurate intensity data.
 - **Procedure:**
 1. Inside a glovebox, finely grind a small amount of the bulk YbCl_3 product into a homogenous powder using an agate mortar and pestle.
 2. Load the powder into a specialized air-sensitive sample holder or seal it within a low-background capillary.
- **Data Acquisition:**
 - **Procedure:**
 1. Place the sample holder in a powder X-ray diffractometer.
 2. Collect a diffraction pattern, typically scanning a 2θ range from $\sim 10^\circ$ to 90° .
- **Data Analysis:**
 - **Phase Identification:** Compare the experimental diffraction pattern (peak positions and relative intensities) to reference patterns from crystallographic databases (e.g., ICDD,

CSD) or to a pattern calculated from the known single-crystal structure of YbCl_3 . A perfect match confirms the phase identity.

- Rietveld Refinement: For a quantitative analysis, perform a Rietveld refinement. This powerful technique involves fitting the entire experimental powder pattern with a calculated profile based on the known crystal structure model (space group, atomic positions, lattice parameters). The refinement process adjusts the lattice parameters and other profile variables to achieve the best possible fit to the data, confirming the structural model's validity for the bulk sample.

[Click to download full resolution via product page](#)**Caption:** Workflow for Powder X-ray Diffraction (PXRD).

Ensuring Trustworthiness: Data Validation and Refinement Metrics

Every protocol described must be a self-validating system. In crystallography, this is achieved through statistical figures of merit that quantify the agreement between the experimental data and the final structural model.

- For SC-XRD: The key metrics are the R-factors. The R1 value measures the agreement for observed reflections, while wR2 is a weighted R-factor based on all data. A Goodness-of-Fit (GooF) value close to 1.0 indicates a good refinement. For a well-resolved structure, R1 values should be below 0.05 (5%).[3]
- For PXRD (Rietveld Refinement): The agreement is assessed by the weighted profile R-factor (Rwp) and the profile R-factor (Rp). The chi-squared (χ^2) value is analogous to the GooF in SC-XRD. Low R-values and a χ^2 value approaching 1 signify an excellent fit and a trustworthy model.

A crucial step in validation is to use the final, refined atomic coordinates from the single-crystal experiment to calculate a theoretical powder pattern and compare it to the experimental PXRD pattern. An exact match provides the highest level of confidence in the structural determination of the bulk material.

Conclusion

The crystal structure of anhydrous **Ytterbium(III) chloride** is definitively characterized as a monoclinic system belonging to the C2/m space group, following the AlCl_3 structure type. This 6-coordinate, layered structure is a direct result of the small ionic radius of the Yb^{3+} cation, a consequence of the lanthanide contraction. Understanding this structural framework is paramount for researchers, as it provides the basis for predicting and manipulating the material's properties for advanced applications. The rigorous application of single-crystal and powder X-ray diffraction, coupled with robust data validation, provides a reliable and reproducible means of confirming this structure, ensuring the scientific integrity of research built upon this foundational material.

References

- Tambrornino, F., Bielec, P., & Hoch, C. (2014). Redetermination of the crystal structure of hexaaquadichloridoeuropium(III) chloride.
- Wikipedia contributors. (2023). Lanthanide trichloride. Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Knopf, K. M., Crundwell, G., & Westcott, B. L. (2015). Crystal structure of hexaaquadichloridoytterbium(III) chloride.
- Knopf, K. M., Crundwell, G., & Westcott, B. L. (2015). Crystal structure of hexaaquadichloridoytterbium(III) chloride. *Acta Crystallographica Section E*, E71, i5. [\[Link\]](#)
- Jayanthi, S., et al. (2021). Structural and spectroscopic characterization of Ytterbium tri chloride(YbCl₃).
- Wikipedia contributors. (2024). **Ytterbium(III) chloride**. Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Materials Project. (n.d.). LaCl₃ (mp-22896).
- Jankowski, P. A., et al. (2023).
- Wikipedia contributors. (2023). **Ytterbium(III) chloride** (data page). Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Urland, W., & Tisler, R. (1998). Crystal structures and magnetic behaviour of new complex lanthanide chlorides with organic cations. *Journal of Alloys and Compounds*, 271-273, 856-859. [\[Link\]](#)
- Beck, H. P. (1979). An X-ray crystallographic investigation of a phase in the ytterbium(III)--oxide--chloride system. *Iowa State University Digital Repository*. [\[Link\]](#)
- ResearchGate. (n.d.). Crystal data, structure refinement and experimental details for YbCl₃.
- National Center for Biotechnology Information. (n.d.). Ytterbium chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ytterbium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Ytterbium chloride | Cl₃Yb | CID 61510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of hexaaquadichloridoytterbium(III) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lanthanide trichloride - Wikipedia [en.wikipedia.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. Ytterbium(III) chloride CAS#: 10361-91-8 [m.chemicalbook.com]
- 7. d.lib.msu.edu [d.lib.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ytterbium(III) chloride (data page) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Introduction: The Structural Foundation of Ytterbium(III) Chloride's Utility]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8812644#ytterbium-iii-chloride-crystal-structure-and-space-group>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com